molecular formula C14H12N2O2 B054643 N-9H-Carbazol-2-yl-N-hydroxyacetamide CAS No. 114865-66-6

N-9H-Carbazol-2-yl-N-hydroxyacetamide

Cat. No.: B054643
CAS No.: 114865-66-6
M. Wt: 240.26 g/mol
InChI Key: LXNAQBIJCLSEPX-UHFFFAOYSA-N
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Description

N-9H-Carbazol-2-yl-N-hydroxyacetamide is a carbazole-derived compound characterized by a hydroxyacetamide moiety attached to the 2-position of the 9H-carbazole scaffold. Carbazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No.

114865-66-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(9H-carbazol-2-yl)-N-hydroxyacetamide

InChI

InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3

InChI Key

LXNAQBIJCLSEPX-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O

Other CAS No.

114865-66-6

Synonyms

2-(N-hydroxyacetamido)carbazole
N-OH-AAC

Origin of Product

United States

Comparison with Similar Compounds

Key observations :

  • Antimicrobial activity : Methoxy-substituted analogs () show broad-spectrum activity, suggesting electron-donating groups enhance interactions with microbial targets .
  • Structural stability : Ethyl and tetrahydro modifications () improve metabolic stability, critical for drug development .

Q & A

Q. What are common synthetic routes for N-9H-carbazol-2-yl-N-hydroxyacetamide derivatives?

Methodological Answer: Synthesis typically involves coupling carbazole derivatives with acylating agents. For example:

  • Acylation of carbazole intermediates : Reacting 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride with substituted aromatic amines in the presence of triethylamine and methylene chloride (MDC) under reflux yields acetamide analogues .
  • Reductive amination : Carbazole-9-acetaldehyde can react with amines (e.g., 4-(methylsulfonyl)aniline) using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature, followed by purification via column chromatography (Hexane/EtOAc) .
  • Chloroacetylation : General acylations with chloroacetyl chloride under mild conditions provide high yields (e.g., 99% for polycyclic carbazoles) without requiring further purification .

Q. How should spectroscopic methods be employed to characterize this compound derivatives?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent integration and electronic environments. For example, aromatic protons in carbazole derivatives appear between δ 7.1–8.1 ppm, while NH protons resonate at δ ~10.7–10.8 ppm (singlet) . Amide carbonyl carbons typically appear at δ 164–165 ppm in 13C^{13}C NMR .
  • IR spectroscopy : Confirm the presence of amide C=O stretches (~1645–1680 cm1^{-1}) and N–H bends (~3300 cm1 ^{-1}) .
  • X-ray crystallography : Use SHELXL for structural refinement (e.g., hydrogen-bonding networks in crystal lattices) and ORTEP-III for visualization of intermolecular interactions .

Q. What purification strategies are effective for carbazole-based acetamides?

Methodological Answer:

  • Column chromatography : Employ gradient elution (e.g., Hexane/EtOAc 1:1) to separate polar byproducts .
  • Recrystallization : Use solvents like 2-propanol or methanol/water mixtures to obtain high-purity crystals (e.g., melting points 231–233°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Methodological Answer:

  • Cross-validation : Compare NMR, IR, and mass spectrometry data with literature values (e.g., ensure consistency with reported 1H^1H shifts for carbazole NH groups ).
  • Crystallographic validation : Resolve ambiguities in stereochemistry or substituent orientation via single-crystal X-ray diffraction .
  • Statistical analysis : For conflicting bioactivity results (e.g., antibacterial assays), use triplicate experiments with positive/negative controls and ANOVA to assess significance .

Q. How can reaction conditions be optimized for carbazole acetamide synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction rates in reductive aminations .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for acylation reactions to improve yields .
  • Temperature control : Reflux conditions (~80°C) for acylation vs. room temperature for reductive amination balance reactivity and side-product formation .

Q. What computational approaches predict photophysical or bioactivity properties of carbazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict fluorescence behavior (e.g., 9-benzyl-9H-carbazole derivatives exhibit strong blue emission ).
  • Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes for antibacterial activity predictions ).

Q. How should bioactivity assays be designed for carbazole acetamides?

Methodological Answer:

  • Antimicrobial testing : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .
  • Fluorescence-based assays : Quantify binding to rare-earth cations via emission quenching or enhancement (e.g., terbium recognition using 9-benzylcarbazole derivatives ).

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